2-(2-Aminophenyl)-2-methylpropanenitrile 2-(2-Aminophenyl)-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 1314667-39-4
VCID: VC3290323
InChI: InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3
SMILES: CC(C)(C#N)C1=CC=CC=C1N
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

2-(2-Aminophenyl)-2-methylpropanenitrile

CAS No.: 1314667-39-4

Cat. No.: VC3290323

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminophenyl)-2-methylpropanenitrile - 1314667-39-4

Specification

CAS No. 1314667-39-4
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 2-(2-aminophenyl)-2-methylpropanenitrile
Standard InChI InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3
Standard InChI Key UGRUQWUBYMBZKU-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=CC=CC=C1N
Canonical SMILES CC(C)(C#N)C1=CC=CC=C1N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

2-(2-Aminophenyl)-2-methylpropanenitrile is a relatively specialized organic compound with a defined molecular architecture that includes both aromatic and nitrile functional groups. The compound is officially registered with multiple identification systems, including a PubChem CID of 59934957 and a CAS registry number of 1314667-39-4 . It was first entered into chemical databases in August 2012, with recent modifications to its registered information as of February 2022 . The compound has several synonyms in chemical nomenclature, including "Benzeneacetonitrile, 2-amino-alpha,alpha-dimethyl-" which describes its structural components in systematic terms .

Structural Configuration

The molecular architecture of 2-(2-Aminophenyl)-2-methylpropanenitrile consists of a benzene ring substituted with an amino group at the 2-position (ortho) and a 2-methylpropanenitrile group also connected to the ring. This creates a distinctive three-dimensional arrangement where the amino group and the nitrile-bearing carbon chain are positioned in proximity on the aromatic ring.

The compound's structural representation can be expressed through various chemical notation systems:

Notation TypeRepresentation
Molecular FormulaC₁₀H₁₂N₂
IUPAC Name2-(2-aminophenyl)-2-methylpropanenitrile
InChIInChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3
InChIKeyUGRUQWUBYMBZKU-UHFFFAOYSA-N
SMILESCC(C)(C#N)C1=CC=CC=C1N

Table 1: Chemical Identifiers for 2-(2-Aminophenyl)-2-methylpropanenitrile

The compound features a quaternary carbon center that bears two methyl groups, a nitrile group, and connects to the aromatic ring. This structural arrangement contributes to its distinctive reactivity profile and physicochemical properties .

Physicochemical Properties

Physical Properties

2-(2-Aminophenyl)-2-methylpropanenitrile possesses a series of fundamental physical properties that define its behavior in different environments. These properties have been computationally determined and are essential for understanding its potential applications and handling requirements.

PropertyValueMethod/Reference
Molecular Weight160.22 g/molComputed by PubChem 2.1
Exact Mass160.100048391 DaComputed by PubChem 2.1
Monoisotopic Mass160.100048391 DaComputed by PubChem 2.1
Heavy Atom Count12Computed by PubChem
Formal Charge0Computed by PubChem
Topological Polar Surface Area49.8 ŲComputed by Cactvs 3.4.6.11

Table 2: Physical Properties of 2-(2-Aminophenyl)-2-methylpropanenitrile

The compound's relatively low molecular weight of 160.22 g/mol places it in the range typically considered favorable for drug-like molecules according to Lipinski's Rule of Five, suggesting potential pharmaceutical relevance. Its topological polar surface area of 49.8 Ų indicates moderate polarity, which influences its solubility characteristics and membrane permeability .

PropertyValueMethod/Reference
XLogP32.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.6.11
Rotatable Bond Count1Computed by Cactvs 3.4.6.11
Complexity199Computed by Cactvs 3.4.6.11
Covalently-Bonded Unit Count1Computed by PubChem

Table 3: Chemical Properties of 2-(2-Aminophenyl)-2-methylpropanenitrile

The compound has a moderate lipophilicity with an XLogP3 value of 2.1, indicating a balance between hydrophilic and hydrophobic character. This property suggests reasonable solubility in both polar and non-polar solvents. The presence of one hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the amino nitrogen and the nitrile nitrogen) enables the molecule to engage in hydrogen bonding interactions, which are critical for recognition by biological receptors and solubility in aqueous media .

The limited rotatable bond count of 1 indicates a relatively rigid structure, which can be advantageous for binding specificity in biological systems. The compound's complexity value of 199 reflects its moderate structural intricacy compared to other organic molecules .

Structural Variations and Isomers

Positional Isomers

While our focus remains on 2-(2-Aminophenyl)-2-methylpropanenitrile, it is worth noting the existence of positional isomers that differ in the location of the amino group on the phenyl ring. One such isomer is 2-(4-aminophenyl)-2-methylpropionitrile, which features the amino group at the para position rather than the ortho position .

The para-substituted isomer has been the subject of more extensive research in the context of pharmaceutical intermediates. According to patent literature, it serves as an intermediate in the synthesis of quinoline and quinazoline-based compounds that function as PI3K/mTOR protease dual inhibitors with applications in tumor prevention and targeted therapy .

Synthetic Approaches

Traditional synthetic routes for related compounds like 2-(4-aminophenyl)-2-methylpropionitrile have typically involved a two-step process:

  • Alkylation of p-nitrophenylacetonitrile with methyl iodide under strong basic conditions (e.g., NaH) to form 2-(4-nitrophenyl)-2-methylpropionitrile

  • Reduction of the nitro group to an amino group using reducing agents such as Pd/C, SnCl₂, or Fe/NH₄Cl

This newer synthetic route offers several advantages:

  • Uses cheaper and more readily available starting materials

  • Employs milder reaction conditions

  • Requires smaller quantities of metal catalysts

  • Achieves higher total yields (>70%)

  • Provides a more atom-economical approach aligned with green chemistry principles

While this patent specifically addresses the para-substituted isomer, similar methodologies could potentially be adapted for the synthesis of 2-(2-Aminophenyl)-2-methylpropanenitrile with appropriate modifications to achieve regioselectivity for the ortho position.

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